molecular formula C6H15P B1216732 Triethylphosphine CAS No. 554-70-1

Triethylphosphine

Cat. No. B1216732
CAS RN: 554-70-1
M. Wt: 118.16 g/mol
InChI Key: RXJKFRMDXUJTEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triethylphosphine involves nucleophilic reactions, where phosphorus compounds react with organic substrates to form the desired phosphine. For instance, the synthesis of trialkynylphosphines, which are structurally related to triethylphosphine, can be achieved through reactions involving triarylphosphines and corresponding pnictogen trichlorides, demonstrating the adaptability and variety of methods available for phosphine synthesis (Sasaki, Sutoh, Murakami, & Yoshifuji, 2002).

Molecular Structure Analysis

The molecular structure of phosphines like triethylphosphine is characterized by the presence of a phosphorus atom bonded to alkyl or aryl groups. For closely related compounds, X-ray crystallography has provided insights into their structure, revealing features such as bond lengths, angles, and the spatial arrangement of substituents around the phosphorus atom. These structural details are crucial for understanding the reactivity and chemical behavior of phosphines (Ochida & Sawamura, 2007).

Chemical Reactions and Properties

Triethylphosphine participates in a wide range of chemical reactions, serving as a ligand in coordination chemistry and catalysis. It can form complexes with various metals, facilitating reactions such as cross-coupling, hydrogenation, and more. The unique electronic properties of phosphines, including their ability to donate electron density to metal centers, play a pivotal role in their reactivity and catalytic activity (Dai, Gao, Liu, Kapes, & Zhang, 2006).

Physical Properties Analysis

The physical properties of triethylphosphine, such as boiling point, melting point, and solubility, are influenced by its molecular structure. These properties are essential for determining its applicability in various solvents and reaction conditions. The steric and electronic characteristics of phosphines affect their physical behavior, impacting their utility in synthesis and catalysis.

Chemical Properties Analysis

Triethylphosphine's chemical properties, including its nucleophilicity and ability to form stable complexes with metals, are central to its application in organic synthesis and industrial processes. Its reactivity with different chemical agents, ability to act as a reducing agent, and participation in ligand exchange reactions underscore its versatility as a chemical reagent.

  • Sasaki, K., Sutoh, K., Murakami, F., & Yoshifuji, M. (2002). Synthesis, structure, and redox properties of the extremely crowded triarylpnictogens: tris(2,4,6-triisopropylphenyl)phosphine, arsine, stibine, and bismuthine. Journal of the American Chemical Society.
  • Ochida, A., & Sawamura, M. (2007). Phosphorus ligands with a large cavity: synthesis of triethynylphosphines with bulky end caps and application to the rhodium-catalyzed hydrosilylation of ketones. Chemistry, an Asian journal.
  • Dai, Q., Gao, W., Liu, D., Kapes, L. M., & Zhang, X. (2006). Triazole-based monophosphine ligands for palladium-catalyzed cross-coupling reactions of aryl chlorides. The Journal of organic chemistry.

Scientific Research Applications

1. Cytotoxicity and Mechanism of Action in Chemotherapy

Triethylphosphine gold complexes, such as triethylphosphine gold chloride (TEPAu), have been studied for their cytotoxic properties and their potential use in chemotherapy. These compounds are highly cytotoxic in vitro and can inhibit DNA and protein synthesis. They induce peroxidative decomposition of cellular membrane lipids and cause significant morphological and biochemical changes in isolated rat hepatocytes. This suggests that these compounds, including TEPAu, may have applications in cancer treatment due to their ability to induce cell death in tumor cells (Rush et al., 1987).

2. Use in Rheumatoid Arthritis Treatment

Triethylphosphine gold complexes have been used therapeutically in the treatment of rheumatoid arthritis. For example, Auranofin (triethylphosphine gold) has shown significant improvement in juvenile rheumatoid arthritis patients during trials. It highlights the potential of triethylphosphine gold complexes in the treatment of inflammatory diseases (Giannini et al., 1990).

3. Inhibition of Thioredoxin Reductase

A novel luminescent gold(I) complex containing triethylphosphine was investigated for its primary biological properties. This complex exhibited strong antiproliferative effects and induced apoptosis via mitochondrial pathways. It suggested that inhibition of thioredoxin reductase, a key enzyme in cellular redox regulation, might be involved in its pharmacodynamic behavior. This provides a potential pathway for the development of new anticancer drugs (Ott et al., 2009).

4. Application in Chemical Vapor Deposition

Triethylphosphine [TEP, P(C2H5)3] has been used as a dopant in the growth of homoepitaxial (100) and (111) phosphorus-doped diamond films by microwave plasma-assisted chemical vapor deposition. This application is significant in the field of material science and engineering, particularly in the development of advanced materials with unique electrical and optical properties (Saito et al., 1998).

5. Use in Organic Electronics

Organophosphorus compounds, including triethylphosphine derivatives, have been explored for their application in electronic devices such as OLEDs, OPV cells, DSSCs, OFETs, and electrochromic cells. These compounds play a crucial role in the development of next-generation electronic devices due to their unique chemical and physical properties (Joly et al., 2016).

Safety And Hazards

Triethylphosphine is highly flammable . It reacts with oxygen at low temperatures to form an explosive product . When heated to decomposition, it emits toxic fumes of POx .

properties

IUPAC Name

triethylphosphane
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InChI

InChI=1S/C6H15P/c1-4-7(5-2)6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJKFRMDXUJTEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3060293
Record name Phosphine, triethyl-
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Molecular Weight

118.16 g/mol
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Physical Description

Colorless liquid with an odor of hyacinths; [Merck Index] Pungent odor; [Alfa Aesar MSDS]
Record name Triethylphosphine
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Product Name

Triethylphosphine

CAS RN

554-70-1
Record name Triethylphosphine
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Record name Triethyl phosphine
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Record name Phosphine, triethyl-
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Record name Phosphine, triethyl-
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Record name Triethylphosphine
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Record name TRIETHYLPHOSPHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,960
Citations
P Foley, R DiCosimo… - Journal of the American …, 1980 - ACS Publications
… triethylphosphine, intramolecular oxidative addition of the CH … Transfer of a hydrogen atom from the triethylphosphine group to a … methyl groups or the triethylphosphine groups slows the …
Number of citations: 282 pubs.acs.org
TJ McCarthy, RG Nuzzo… - Journal of the American …, 1981 - ACS Publications
… in solutions containing different amounts of added triethylphosphine,L. We use the term [L] to refer to the concentration of L due to this added triethylphosphine. We emphasize that [L] = …
Number of citations: 110 pubs.acs.org
DMP Mingos, MI Forsyth, AJ Welch - Journal of the Chemical Society …, 1978 - pubs.rsc.org
Crystals of the title compound are monoclinic, space group P21/n with unit-cell dimensions a= 9.375(4), b= 15.985(3), c= 16.033(7)Å, and β= 93.56(5). The structure has been solved …
Number of citations: 97 pubs.rsc.org
E Pires, JM Fraile - Physical Chemistry Chemical Physics, 2020 - pubs.rsc.org
The variation of the 31P chemical shift of triethylphosphine oxide in CDCl3 solution with a series of Brønsted acids at different molar ratios allows the determination of the value for the 1 …
Number of citations: 13 pubs.rsc.org
RG Nuzzo, TJ McCarthy, GM Whitesides - Inorganic Chemistry, 1981 - ACS Publications
(16) This coupling constant (Jp, j) is typical of a platinum (0)-phosphine complex. See ref 4. The relatively large line width (8.5 Hz at 250 MHz of the ethylene resonances in the* H NMR …
Number of citations: 36 pubs.acs.org
AL Hormann, CF Shaw III, DW Bennett… - Inorganic …, 1986 - ACS Publications
The solid-state structure and solution equilibria of cyano (triethylphosphine) gold have been investigated. Et3PAuCN crystallizes in the orthorhombic lattice Pbca with a= 6.6711 (7) Á, b…
Number of citations: 72 pubs.acs.org
GM Whitesides, JS Fleming - Journal of the American Chemical …, 1967 - ACS Publications
The nmr spectrum of cyclopentadienyl (triethylphosphine) copper (I) has been examined as a function of temperature between 0 and— 70. The high-temperature spectrum of the …
Number of citations: 103 pubs.acs.org
KJ Kalbunde, JYF Low, HF Efner - Journal of the American …, 1974 - ACS Publications
The reaction mixture consisting of reduced iridium-(III) species was reoxidized with either chlorine or lead dioxide, and the iridium (IV) was separated by silica gel chromatography. We …
Number of citations: 40 pubs.acs.org
LF Szczepura, DL Cedeno, DB Johnson… - Inorganic …, 2010 - ACS Publications
A systematic substitution of the terminal chlorides coordinated to the hexanuclear cluster [Re 6 S 8 Cl 6 ] 4− has been conducted. The following complexes: [Re 6 S 8 (PEt 3 )Cl 5 ] 3− (1)…
Number of citations: 37 pubs.acs.org
DL Weaver - Inorganic Chemistry, 1970 - ACS Publications
… P(4), and C(2)E(2)P(4)) of the triethylphosphine ligands had unreasonably high thermal parameters and coordinates which gave carbon-carbon distances not in agreement with …
Number of citations: 87 pubs.acs.org

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